

The Discovery of the Cyano Radical in the Interstellar Medium: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cyano radical

Cat. No.: B1235096

[Get Quote](#)

Abstract

The **cyano radical** (CN), a simple diatomic species, holds a significant place in the history of astrochemistry as one of the first molecules detected in the vast expanse of the interstellar medium (ISM). Its discovery not only confirmed the presence of molecules in space but also opened a new window into the physical and chemical conditions prevailing in interstellar clouds. This technical guide provides a comprehensive overview of the seminal discovery of the **cyano radical**, detailing the observational techniques, experimental protocols, and the key scientific findings. Furthermore, it delves into the chemical pathways governing its formation and destruction in different interstellar environments. This document is intended to serve as a detailed resource for researchers in astrophysics, astrochemistry, and related fields.

The Initial Optical Detection of Interstellar CN

The first evidence of the **cyano radical** in the interstellar medium came from the observation of sharp, narrow absorption lines in the spectra of distant stars. These lines, superimposed on the continuous stellar spectra, were indicative of absorption by intervening cold gas.

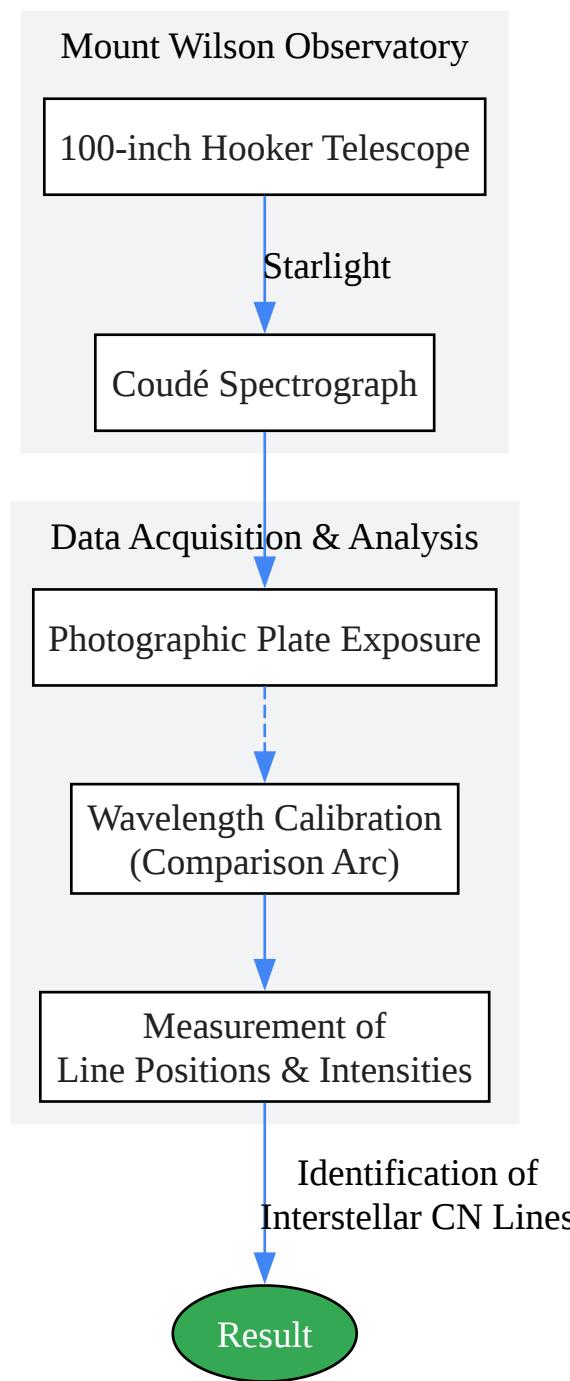
Observational Campaign and Instrumentation

The pioneering observations were conducted in the late 1930s and early 1940s. The identification of the interstellar lines corresponding to the **cyano radical** was made by Andrew McKellar in 1940, based on spectra obtained by Walter S. Adams using the coudé spectrograph of the 100-inch Hooker Telescope at Mount Wilson Observatory.[\[1\]](#)[\[2\]](#)

Experimental Protocol: Coudé Spectroscopy at Mount Wilson Observatory (circa 1940)

The experimental setup for the initial detection of interstellar CN involved the following key components and procedures:

- **Telescope:** The 100-inch (2.5-meter) Hooker Telescope at Mount Wilson Observatory was used to collect the light from bright, distant stars.^{[3][4][5]} This large aperture was crucial for gathering sufficient photons for high-resolution spectroscopy.
- **Spectrograph:** The light from the telescope was directed to the coudé focus, where a high-resolution spectrograph was located.^{[3][6][7]} The coudé design provided a stable and temperature-controlled environment, essential for precise spectroscopic measurements. The spectrograph utilized a diffraction grating to disperse the starlight into its constituent wavelengths.
- **Detector:** Photographic plates were used as the detectors.^[1] These plates were sensitive to the ultraviolet and visible regions of the electromagnetic spectrum where the electronic transitions of CN occur.
- **Observational Procedure:**
 - A bright, early-type star (such as a B-type star) was selected as the background source. These stars have relatively simple spectra, making it easier to identify the narrow absorption lines from the intervening interstellar gas.
 - The telescope was pointed at the target star, and the starlight was fed into the coudé spectrograph.
 - Long exposure times were necessary to capture a detailed spectrum on the photographic plate.
 - A comparison arc lamp (e.g., iron arc) was used to produce a reference spectrum on the same photographic plate.^[8] This allowed for precise wavelength calibration of the stellar spectrum.
 - The photographic plates were then developed and analyzed to measure the positions (wavelengths) and intensities (equivalent widths) of the absorption lines.


Data Presentation: Interstellar CN Lines towards ζ Ophiuchi

The following table summarizes the key quantitative data from the early observations of interstellar CN lines in the spectrum of the star ζ Ophiuchi, as reported by Adams (1941).[\[1\]](#) These lines correspond to the $B^2\Sigma^+ - X^2\Sigma^+$ electronic transition of the CN molecule.

Line	Laboratory Wavelength (Å)	Observed Wavelength (Å)	Intensity
R(0)	3874.608	3874.618	3
R(1)	3874.003	3874.018	1
P(1)	3875.763	3875.770	1

Table 1: Early Observations of Interstellar CN Lines towards ζ Ophiuchi. The 'Intensity' is a qualitative measure assigned by Adams.[\[1\]](#)

Visualization: Observational Workflow

[Click to download full resolution via product page](#)

Diagram of the early observational workflow for detecting interstellar CN.

Radio Astronomical Detection of the Cyano Radical

Decades after its initial discovery through electronic transitions, the **cyano radical** was also detected at radio frequencies, providing a new tool to probe the colder, denser regions of the

interstellar medium where star formation occurs.

The J=1-0 Rotational Transition

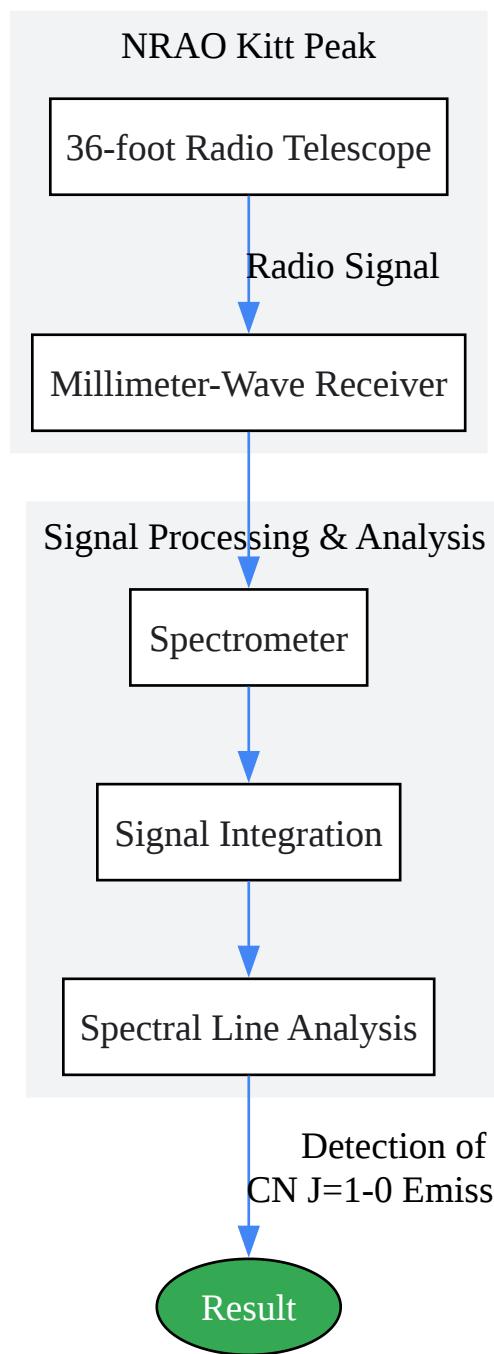
In 1970, K. B. Jefferts, A. A. Penzias, and R. W. Wilson reported the first detection of the $N=1 \rightarrow 0$ rotational transition of the CN radical in the Orion Nebula and the W51 nebula.^[9] This observation was a significant milestone, as it opened up the study of CN in regions obscured from optical view.

Experimental Protocol: Millimeter-Wave Radio Astronomy (circa 1970)

The experimental setup for the first radio detection of interstellar CN involved the following:

- **Telescope:** The observations were made with the National Radio Astronomy Observatory (NRAO) 36-foot (11-meter) radio telescope located on Kitt Peak, Arizona.^{[1][5][6]} This telescope was specifically designed for observations at millimeter wavelengths.
- **Receiver:** A specially designed millimeter-wave receiver was used. While the exact specifications of the 1970 receiver are not readily available in the search results, typical receivers of that era would have been cryogenically cooled to reduce noise and would have employed a superheterodyne system to down-convert the high-frequency astronomical signal to a lower, more manageable frequency for analysis. The receiver system for the 36-foot telescope had a frequency range of 70 GHz to 120 GHz.^[7]
- **Spectrometer:** The signal from the receiver was fed into a spectrometer, which divided the signal into a number of frequency channels, allowing for the detection of spectral lines.
- **Observational Procedure:**
 - The 36-foot telescope was pointed towards the Orion Nebula and W51, known regions of active star formation with dense molecular gas.
 - The receiver was tuned to the predicted frequency of the CN $N=1 \rightarrow 0$ transition.
 - The telescope tracked the source for an extended period to integrate the weak signal and improve the signal-to-noise ratio.

- The output of the spectrometer was recorded and analyzed to identify the emission lines from the CN radical.


Data Presentation: J=1-0 Transition Frequencies

The $N=1 \rightarrow 0$ transition of CN is split into multiple hyperfine components due to the interaction of the electron spin and the nuclear spin of the nitrogen atom. The following table lists the rest frequencies of the observed hyperfine components.

Transition ($F' \rightarrow F$)	Frequency (MHz)
$3/2 \rightarrow 1/2$	113488.1
$3/2 \rightarrow 3/2$	113491.0
$1/2 \rightarrow 1/2$	113499.6
$1/2 \rightarrow 3/2$	113508.9

Table 2: Rest Frequencies of the Hyperfine Components of the CN $N=1 \rightarrow 0$ Transition.

Visualization: Radio Observation Workflow

[Click to download full resolution via product page](#)

Diagram of the radio astronomical workflow for detecting interstellar CN.

Chemistry of the Cyano Radical in the Interstellar Medium

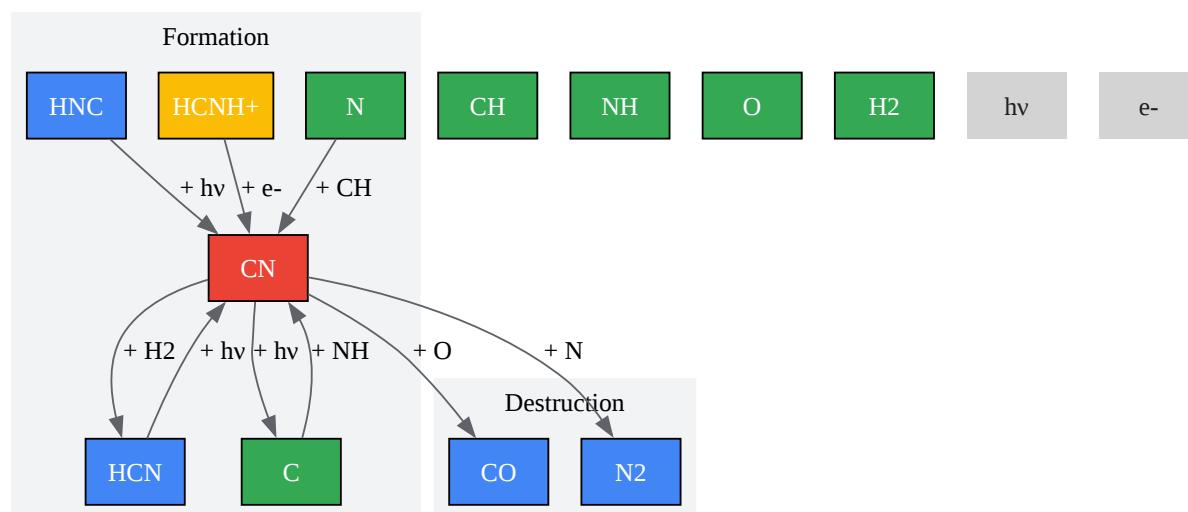
The abundance of the **cyano radical** in the interstellar medium is governed by a complex network of formation and destruction reactions. The dominant pathways vary depending on the physical conditions of the environment, such as the density, temperature, and radiation field.

Formation Pathways

The **cyano radical** is formed through a variety of gas-phase reactions. In diffuse clouds, neutral-neutral reactions are significant, while in dense clouds, reactions involving ions and the photodissociation of larger molecules play a key role.

Reaction	Rate Coefficient (cm ³ s ⁻¹)	Environment
N + CH → CN + H	1.1 × 10 ⁻¹⁰	Diffuse/Dense Clouds
C + NH → CN + H	5.0 × 10 ⁻¹¹	Diffuse/Dense Clouds
HCN + hν → CN + H	Varies with radiation field	PDRs, Diffuse Clouds
HNC + hν → CN + H	Varies with radiation field	PDRs, Diffuse Clouds
C ₂ N + H → CN + CH	2.1 × 10 ⁻¹⁰	Dense Clouds
HCNH ⁺ + e ⁻ → CN + H + H	3.0 × 10 ⁻⁷ (T/300) ^{-0.5}	Dense Clouds
C ⁺ + NH → CN ⁺ + H	1.0 × 10 ⁻⁹	Diffuse Clouds
CN ⁺ + H ₂ → HCN ⁺ + H	~1.6 × 10 ⁻⁹	Dense Clouds

Table 3: Key Formation Reactions for the **Cyano Radical** in the Interstellar Medium. Rate coefficients are approximate and can vary with temperature.


Destruction Pathways

The **cyano radical** is a reactive species and is destroyed through reactions with abundant atoms and molecules, as well as by photodissociation in regions exposed to ultraviolet radiation.

Reaction	Rate Coefficient (cm ³ s ⁻¹)	Environment
CN + O → CO + N	$3.5 \times 10^{-11} (T/300)^{0.28}$	Diffuse/Dense Clouds
CN + N → C + N ₂	2.2×10^{-11}	Diffuse/Dense Clouds
CN + H ₂ → HCN + H	$1.4 \times 10^{-12} \exp(-1000/T)$	Dense Clouds
CN + hν → C + N	Varies with radiation field	PDRs, Diffuse Clouds
CN + H ₃ ⁺ → HCN ⁺ + H ₂	2.0×10^{-9}	Dense Clouds

Table 4: Key Destruction Reactions for the **Cyano Radical** in the Interstellar Medium. Rate coefficients are approximate and can vary with temperature.

Visualization: Chemical Network of CN Formation and Destruction

[Click to download full resolution via product page](#)

*Simplified chemical network for the formation and destruction of the **cyano radical**.*

Conclusion

The discovery of the **cyano radical** in the interstellar medium marked a pivotal moment in our understanding of the cosmos. From the initial optical detections that confirmed the existence of molecules between the stars to the subsequent radio observations that unveiled the chemistry of cold, dense clouds, the study of CN has consistently provided valuable insights into the physical and chemical processes that shape our galaxy. This technical guide has provided a detailed overview of the historical discoveries, the experimental methodologies employed, and the fundamental chemical reactions governing the life cycle of this important interstellar molecule. Continued research on the **cyano radical** and its chemical network will undoubtedly continue to illuminate the complex and fascinating field of astrochemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. adsabs.harvard.edu [adsabs.harvard.edu]
- 2. mtwilson.edu [mtwilson.edu]
- 3. library.nrao.edu [library.nrao.edu]
- 4. asme.org [asme.org]
- 5. Mr. Wilson and Mr. Nichols standing with the 100-inch telescope Coude spectrograph, Mount Wilson Observatory — Calisphere [calisphere.org]
- 6. library.nrao.edu [library.nrao.edu]
- 7. The 100-inch telescope coude spectrograph, comarison arc assembly, Mount Wilson Observatory — Calisphere [calisphere.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. The 36-foot (12m) telescope under cover – National Radio Astronomy Observatory [public.nrao.edu]
- To cite this document: BenchChem. [The Discovery of the Cyano Radical in the Interstellar Medium: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1235096#discovery-of-cyano-radical-in-the-interstellar-medium>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com